Prothiaden

Description

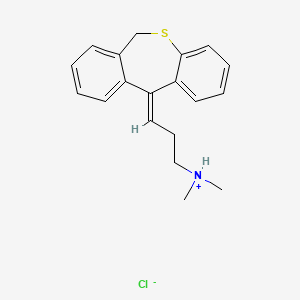

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H22ClNS |

|---|---|

Molecular Weight |

331.9 g/mol |

IUPAC Name |

[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; |

InChI Key |

XUPZAARQDNSRJB-CULRIWENSA-N |

SMILES |

C[NH+](C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.[Cl-] |

Isomeric SMILES |

C[NH+](C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.[Cl-] |

Canonical SMILES |

C[NH+](C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.[Cl-] |

Synonyms |

Dosulepin Dothiepin Dothiepin Hydrochloride Hydrochloride, Dothiepin Prothiaden |

Origin of Product |

United States |

Foundational & Exploratory

Prothiaden (Dosulepin): A Technical Guide to its Mechanism of Action on Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothiaden (dosulepin), a tricyclic antidepressant, exerts its therapeutic effects primarily through the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive examination of the core mechanism of action of dosulepin, with a specific focus on its interaction with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This document details the binding affinities of dosulepin and its primary active metabolite, northiaden, for these transporters. Detailed experimental protocols for assessing these interactions, including radioligand binding assays and synaptosomal uptake assays, are provided. Furthermore, the downstream signaling pathways affected by dosulepin's inhibition of monoamine transporters are elucidated and visualized using Graphviz (DOT language).

Introduction

Dosulepin, also known as dothiepin, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder. Like other TCAs, its primary mechanism of action involves the inhibition of the reuptake of monoamine neurotransmitters from the synaptic cleft[1][2][3][4]. This guide will provide an in-depth analysis of dosulepin's interaction with the serotonin, norepinephrine, and dopamine transporters, which are key targets in its antidepressant activity. The pharmacological activity of its major active metabolite, northiaden (desmethyldosulepin), will also be discussed, as it contributes significantly to the overall therapeutic effect[2][3].

Quantitative Data: Binding Affinities for Monoamine Transporters

The therapeutic efficacy of dosulepin is attributed to its ability to block the reuptake of serotonin and norepinephrine by binding to their respective transporters[1][2][5]. Its affinity for the dopamine transporter is considerably lower[1][6]. The primary active metabolite, northiaden, exhibits a different binding profile, with a higher affinity for the norepinephrine transporter[2][3]. The binding affinities (Ki) of dosulepin and northiaden for human monoamine transporters are summarized in the table below. A lower Ki value indicates a stronger binding affinity.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Dosulepin | 4.6 | 18 | 2580[6] |

| Northiaden | 81 | 3.2 | - |

| Data for SERT and NET are from Wikipedia, which cites a 2011 pharmacology textbook. The DAT value is from a separate commercial source. A specific Ki value for northiaden at DAT is not readily available in the public domain, reflecting its much lower affinity for this transporter. |

Mechanism of Action: Inhibition of Monoamine Transporters

Dosulepin is a non-selective inhibitor of SERT and NET[3][5]. By binding to these transporters, it blocks the reuptake of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons[1]. This enhanced monoaminergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects. The inhibition of dopamine reuptake by dosulepin is significantly less potent and is considered to contribute less to its overall clinical profile[1].

Dosulepin's primary mechanism of action.

Downstream Signaling Pathways

The sustained increase in synaptic serotonin and norepinephrine levels initiated by dosulepin triggers a cascade of downstream intracellular signaling events. These long-term adaptive changes are thought to be crucial for the therapeutic effects of antidepressants.

cAMP/PKA/CREB Pathway

Increased activation of postsynaptic G-protein coupled receptors by serotonin and norepinephrine leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB)[7][8][9].

BDNF Signaling

Phosphorylated CREB acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of various genes, including Brain-Derived Neurotrophic Factor (BDNF)[10][11][12][13]. Increased BDNF expression and subsequent activation of its receptor, Tropomyosin receptor kinase B (TrkB), promotes neuronal survival, neurogenesis, and synaptic plasticity, processes that are often impaired in depression[14][15][16][17][18].

Downstream signaling cascade following dosulepin administration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of dosulepin with monoamine transporters.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific transporter.

5.1.1. Materials

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

-

Dosulepin hydrochloride and northiaden

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester and scintillation counter

5.1.2. Protocol

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of a known selective inhibitor), and competition binding (membranes + radioligand + varying concentrations of dosulepin or northiaden).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand binding assay workflow.

Synaptosomal Uptake Assay

This assay measures the functional inhibition of monoamine uptake into nerve terminals.

5.2.1. Materials

-

Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

-

Radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, [³H]dopamine)

-

Dosulepin hydrochloride and northiaden

-

Sucrose buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer-HEPES buffer

-

Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT)

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester and scintillation counter

5.2.2. Protocol

-

Synaptosome Preparation: Dissect the desired brain region from a rodent and homogenize it in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in buffer.

-

Assay Setup: In a 96-well plate, pre-incubate synaptosomes with either vehicle, a high concentration of a selective uptake inhibitor (for non-specific uptake), or varying concentrations of dosulepin or northiaden.

-

Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for the inhibition of uptake by dosulepin or northiaden.

Synaptosomal uptake assay workflow.

Conclusion

Dosulepin is a tricyclic antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor. Its therapeutic effects are primarily mediated by its blockade of SERT and NET, leading to increased synaptic concentrations of serotonin and norepinephrine and subsequent downstream changes in neuronal signaling, including the activation of the cAMP/PKA/CREB pathway and enhanced BDNF expression. Its active metabolite, northiaden, is a more potent inhibitor of NET. Dosulepin's affinity for DAT is substantially lower, suggesting a minimal direct role for dopamine reuptake inhibition in its clinical efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of the pharmacological properties of dosulepin and other monoamine reuptake inhibitors.

References

- 1. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]

- 2. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dosulepin - Wikipedia [en.wikipedia.org]

- 4. 1mg.com [1mg.com]

- 5. dosulepin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Dosulepin Hydrochloride [benchchem.com]

- 7. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cAMP/PKA/CREB/GLT1 signaling involved in the antidepressant-like effects of phosphodiesterase 4D inhibitor (GEBR-7b) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]

- 10. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Approaches to Investigate the Role of CREB in Neuronal Plasticity and Memory [ouci.dntb.gov.ua]

- 12. scispace.com [scispace.com]

- 13. Role of the cAMP-PKA-CREB-BDNF pathway in abnormal behaviours of serotonin transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sinobiological.com [sinobiological.com]

- 15. Neurobiology of local and intercellular BDNF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. researchgate.net [researchgate.net]

- 18. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Dosulepin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and characterization of dosulepin hydrochloride, a tricyclic antidepressant. The document details the synthetic pathway, experimental protocols, and various analytical techniques for characterization, with a focus on presenting quantitative data in a clear and accessible format.

Chemical Synthesis

The synthesis of dosulepin hydrochloride is a multi-step process that begins with the preparation of the key intermediate, dibenzo[b,e]thiepin-11(6H)-one. This intermediate then undergoes a Grignard reaction, followed by dehydration and salt formation to yield the final active pharmaceutical ingredient (API).[1]

Synthesis of Dibenzo[b,e]thiepin-11(6H)-one (Intermediate I)

The initial step involves the cyclization of 2-(phenylthiomethyl)benzoic acid to form the tricyclic ketone intermediate.

Experimental Protocol:

-

2-(Phenylthiomethyl)benzoic acid is heated with polyphosphoric acid at 115°C.[1]

-

The reaction mixture is stirred at this temperature for a sufficient duration to ensure complete cyclization.[1]

-

Upon completion, the reaction mixture is cooled and then poured onto ice water, causing the product to precipitate.[1]

-

The solid product is collected by filtration, washed thoroughly with water, and dried.[1]

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[1]

Synthesis of 11-(3-(Dimethylamino)propyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol (Intermediate II)

This step involves a Grignard reaction between the dibenzo[b,e]thiepin-11(6H)-one intermediate and a Grignard reagent prepared from 3-chloro-N,N-dimethylpropylamine.[1]

Experimental Protocol:

-

Magnesium turnings in toluene are activated using a small amount of iodine and methyl iodide at 75°C.[1]

-

A solution of 3-chloro-N,N-dimethylpropylamine in toluene is slowly added to the activated magnesium to form the Grignard reagent.[1]

-

A solution of dibenzo[b,e]thiepin-11(6H)-one in toluene is then added to the prepared Grignard reagent.[1]

-

The reaction mixture is maintained at 65°C for 2 hours.[1]

-

The reaction is quenched by the slow addition of concentrated hydrochloric acid.[1]

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.[1]

-

The combined organic phases are dried and concentrated to yield the crude product.[1]

Dehydration and Salt Formation of Dosulepin Hydrochloride

The final steps involve the acid-catalyzed dehydration of the tertiary alcohol intermediate to form the exocyclic double bond of the dosulepin free base, followed by salt formation with hydrochloric acid.[1]

Experimental Protocol:

-

The crude 11-(3-(dimethylamino)propyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol is treated with concentrated hydrochloric acid.[1]

-

The mixture is stirred for 1 hour to facilitate dehydration.[1]

-

The aqueous phase containing the hydrochloride salt is separated.[1]

-

The aqueous phase is then basified to precipitate the dosulepin free base, which is subsequently extracted with an organic solvent.[1]

-

To form the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid (e.g., ethanolic HCl).[1]

-

The final product is purified by recrystallization, typically from an ethanol-ether solvent system.[1]

Characterization of Dosulepin Hydrochloride

A variety of analytical techniques are employed to confirm the identity, purity, and quality of the synthesized dosulepin hydrochloride.

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white crystalline powder | |

| Molecular Formula | C₁₉H₂₂ClNS | |

| Molecular Weight | 331.90 g/mol | |

| Melting Point | 218-221°C (Purified) | [1] |

| Solubility | Soluble in water |

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

While a detailed table of IR peaks with assignments was not available in the searched literature, theoretical studies have been conducted on the vibrational spectra of dosulepin.[2] These studies can be used to predict the expected absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed experimental ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for dosulepin hydrochloride were not found in the provided search results. However, NMR spectroscopy is a critical technique for the structural elucidation of the compound and its intermediates.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of dosulepin. The accurate mass of the protonated molecule [M+H]⁺ can be used to confirm the elemental composition. While a detailed fragmentation spectrum was not available, the EIMS of a related derivative showed fragmentation peaks that can provide structural information.[3]

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of dosulepin hydrochloride and for its quantification in pharmaceutical dosage forms.[1]

| Parameter | Method 1 | Method 2 | Method 3 | Reference |

|---|---|---|---|---|

| Column | Xterra C18 (4.6 x 150mm, 5µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Phenomenex Luna C18 (150 x 4.6 mm, 5µm) | |

| Mobile Phase | Water (100% v/v) | Buffer (0.1M sodium acetate, pH 2.8 with orthophosphoric acid) : Acetonitrile (50:50 v/v) | Acetonitrile : Disodium hydrogen phosphate (pH 3.0 with 0.1% OPA) (70:30 V/V) | |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | |

| Detection Wavelength | 230 nm | Not Specified | 212 nm | |

| Retention Time | 2.1 ± 0.02 min | 3.44 min | 3.015 min | |

| Linearity Range | 5-25 µg/mL | 10-60 µg/mL | 10-60 µg/mL | |

| LOD | 1.6 µg/mL | 0.825 µg/mL | Not Reported | |

| LOQ | Not Reported | 2.498 µg/mL | Not Reported | |

| % Recovery | Not Reported | 99.94% | 100-102% |

Visualizations

Signaling Pathway of Dosulepin

Dosulepin is a tricyclic antidepressant that primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5] It also exhibits antagonist activity at various other receptors, which contributes to its overall pharmacological profile and side effects.[3][4]

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of an active pharmaceutical ingredient (API) like dosulepin hydrochloride.

References

- 1. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol manufacturers and suppliers in india [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. JPH07109273A - Production of dibenzo(b,e) thiepine-11-one compounds - Google Patents [patents.google.com]

- 5. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Activity of Prothiaden's Primary Metabolites: A Technical Guide for Researchers

An In-Depth Examination of Northiaden and Dosulepin-S-Oxide

This technical guide provides a comprehensive overview of the in-vitro pharmacological activities of northiaden and dosulepin-S-oxide, the primary metabolites of the tricyclic antidepressant Prothiaden (dosulepin). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative binding data, experimental methodologies, and the signaling pathways involved.

Introduction

This compound (dosulepin) is a tricyclic antidepressant (TCA) that exerts its therapeutic effects by modulating neurotransmitter systems in the central nervous system. Following administration, dosulepin is extensively metabolized in the liver, primarily through two main pathways: N-demethylation to form northiaden (desmethyldosulepin) and S-oxidation to form dosulepin-S-oxide.[1] Northiaden is a pharmacologically active metabolite that significantly contributes to the overall antidepressant effect of this compound.[2] In contrast, dosulepin-S-oxide is considered to have markedly reduced pharmacological activity.[1][3] Understanding the in-vitro activity of these metabolites is crucial for a complete comprehension of this compound's mechanism of action and its clinical profile.

Data Presentation: Comparative In-Vitro Activity

The in-vitro activity of northiaden and dosulepin-S-oxide has been characterized primarily through receptor binding assays and neurotransmitter reuptake inhibition assays. The following tables summarize the quantitative data, providing a clear comparison of their potencies at various molecular targets.

Table 1: Neurotransmitter Transporter Binding Affinities (Ki, nM)

| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| Dosulepin (this compound) | 4.6 | 18 |

| Northiaden | 20 | 4.5 |

| Dosulepin-S-oxide | >10,000 | >10,000 |

Lower Ki values indicate higher binding affinity.[1]

Table 2: Receptor Binding Affinities (Ki, nM)

| Compound | Histamine H1 Receptor | Muscarinic M1 Receptor | α1-Adrenergic Receptor |

| Dosulepin (this compound) | 1.1 | 26 | 25 |

| Northiaden | 4.8 | 83 | 37 |

| Dosulepin-S-oxide | >10,000 | >10,000 | >10,000 |

Lower Ki values indicate higher binding affinity.[1]

These data clearly illustrate that northiaden is a potent inhibitor of the norepinephrine transporter, being more active than the parent compound, dosulepin.[4] While its affinity for the serotonin transporter is lower than that of dosulepin, it remains within a pharmacologically relevant range. Conversely, dosulepin-S-oxide shows negligible affinity for these key neurotransmitter transporters and receptors, confirming its limited direct contribution to the therapeutic effects of this compound.[1]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key in-vitro experimental techniques: radioligand binding assays and neurotransmitter reuptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand.

Objective: To determine the binding affinity (Ki) of northiaden and dosulepin-S-oxide for various receptors (e.g., histamine H1, muscarinic M1, α1-adrenergic) and transporters (SERT, NET).

General Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor/transporter in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a fresh assay buffer to a specific protein concentration.[6]

-

-

Binding Reaction:

-

In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and varying concentrations of the test compound (northiaden or dosulepin-S-oxide).[7]

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competing ligand).[8]

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.[6]

-

-

Separation of Bound and Free Ligand:

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.[9]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

-

Neurotransmitter Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.

Objective: To determine the functional potency (IC50) of northiaden and dosulepin-S-oxide in inhibiting serotonin and norepinephrine reuptake.

General Protocol:

-

Cell/Synaptosome Preparation:

-

Use cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) (e.g., HEK293 cells), or prepare synaptosomes from specific brain regions (e.g., rat striatum for DAT, hippocampus for SERT).[10]

-

Plate the cells in multi-well plates and allow them to reach confluence. For synaptosomes, prepare a suspension of a specific protein concentration.[11]

-

-

Uptake Inhibition:

-

Pre-incubate the cells or synaptosomes with varying concentrations of the test compound (northiaden or dosulepin-S-oxide) in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) at 37°C.[1]

-

Initiate the uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine).[10]

-

Allow the uptake to proceed for a short, defined period.

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by washing the cells or filtering the synaptosomes with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

-

Detection and Data Analysis:

-

Lyse the cells or disrupt the synaptosomes to release the intracellular radiolabeled neurotransmitter.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the neurotransmitter uptake) by non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological and experimental processes related to the in-vitro activity of this compound's metabolites.

Figure 1: Metabolic conversion of dosulepin.

Figure 2: Northiaden's mechanism of action.

Figure 3: Experimental workflow for in-vitro activity assessment.

Conclusion

The in-vitro pharmacological profiles of this compound's primary metabolites, northiaden and dosulepin-S-oxide, are distinctly different. Northiaden is a potent, active metabolite, with a pronounced inhibitory effect on the norepinephrine transporter and significant activity at the serotonin transporter and other neuroreceptors. This profile suggests that northiaden plays a crucial role in the overall therapeutic efficacy of this compound. In contrast, dosulepin-S-oxide demonstrates negligible activity at these key molecular targets, indicating it is a pharmacologically inactive metabolite. This detailed understanding of the in-vitro activities of these metabolites, supported by robust experimental data and methodologies, is essential for the continued research and development of effective antidepressant therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. moleculardevices.com [moleculardevices.com]

Prothiaden (Dosulepin): A Molecular Deep Dive into its Central Nervous System Effects

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prothiaden (Dosulepin) is a tricyclic antidepressant (TCA) with a complex pharmacological profile that extends beyond its primary therapeutic indication for depression. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's effects on the central nervous system (CNS). By delving into its interactions with neurotransmitter transporters and various receptor systems, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its multifaceted actions. This guide includes a detailed summary of its binding affinities, standardized experimental protocols for assessing its activity, and visualizations of its key signaling pathways and experimental workflows.

Introduction

Dosulepin, a thio derivative of amitriptyline, exerts its clinical effects through a combination of actions on multiple molecular targets within the CNS.[1] Like other TCAs, its primary antidepressant effect is attributed to the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[2][3] However, its broader clinical profile, including its sedative and anxiolytic properties, as well as its side-effect profile, is a direct consequence of its engagement with a range of other receptors.[4][5] A thorough understanding of these molecular interactions is crucial for optimizing its therapeutic use and for the development of next-generation therapeutics with improved selectivity and tolerability.

Molecular Mechanism of Action

This compound's impact on the CNS is primarily driven by two key mechanisms: the inhibition of monoamine reuptake and the antagonism of several G-protein coupled receptors (GPCRs).

Inhibition of Neurotransmitter Reuptake

This compound is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4][5] This enhancement of serotonergic and noradrenergic signaling is believed to be the cornerstone of its antidepressant efficacy.[2] Notably, this compound is reported to have a roughly equipotent affinity for both SERT and NET.[1][6] Its major active metabolite, northiaden (desmethyldosulepin), exhibits even greater potency as a norepinephrine reuptake inhibitor.[4] To a lesser extent, dosulepin also inhibits the reuptake of dopamine.[2]

Receptor Antagonism

Beyond its effects on neurotransmitter transporters, this compound acts as an antagonist at several key receptors, contributing significantly to its overall pharmacological profile:

-

Histamine H1 Receptor: this compound is a potent antagonist of the histamine H1 receptor, which is responsible for its prominent sedative effects.[4][7]

-

Serotonin 5-HT2A Receptor: Antagonism at 5-HT2A receptors may contribute to its anxiolytic and sleep-improving properties.[1][7]

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to side effects such as orthostatic hypotension.[4]

-

Muscarinic Acetylcholine Receptors: Its anticholinergic activity, resulting from the blockade of muscarinic receptors, is responsible for common side effects like dry mouth, blurred vision, and constipation.[1][4]

Quantitative Pharmacological Data

The binding affinities of this compound and its active metabolite, northiaden, for various molecular targets have been determined through in vitro radioligand binding assays. The inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors, is a key measure of binding affinity. A lower Ki value indicates a higher affinity.

| Target | Ligand | Ki (nM) | Reference |

| Transporters | |||

| Serotonin Transporter (SERT) | This compound | ~Equipotent to NET | [6] |

| Norepinephrine Transporter (NET) | This compound | ~Equipotent to SERT | [6] |

| Norepinephrine Transporter (NET) | Northiaden | More potent than this compound | [4] |

| Receptors | |||

| Histamine H1 | This compound | 1.1 | [7] |

| Serotonin 5-HT2A | This compound | 13 | [7] |

| Alpha-1 Adrenergic | This compound | 24 | [6] |

| Muscarinic Acetylcholine | This compound | 83 | [6] |

Experimental Protocols

The following sections detail standardized protocols for key in vitro assays used to characterize the molecular effects of this compound.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This protocol outlines the general procedure for determining the binding affinity of a test compound like this compound to a specific receptor using a competitive radioligand binding assay.

4.1.1. Materials

-

Cell line or tissue preparation expressing the target receptor (e.g., HEK293 cells stably expressing the human histamine H1 receptor).

-

Radioligand specific for the target receptor (e.g., [³H]pyrilamine for the H1 receptor).

-

Test compound (this compound).

-

Reference compound (a known antagonist for the target receptor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (ice-cold assay buffer).

-

Scintillation cocktail.

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Liquid scintillation counter.

4.1.2. Procedure

-

Membrane Preparation:

-

Culture cells expressing the target receptor to confluency.

-

Harvest and homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Assay buffer (for total binding).

-

A high concentration of a non-labeled reference compound (for non-specific binding).

-

Serial dilutions of the test compound (this compound).

-

-

Add the radioligand to each well at a concentration close to its Kd.

-

Add the cell membrane preparation to each well.

-

Incubate the plate at a specified temperature and duration to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Neurotransmitter Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

4.2.1. Materials

-

Cell line stably expressing the target transporter (e.g., HEK293 cells expressing human SERT).

-

Radiolabeled neurotransmitter (e.g., [³H]Serotonin).

-

Test compound (this compound).

-

Reference compound (a known inhibitor of the transporter, e.g., Fluoxetine for SERT).

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Lysis Buffer.

-

Scintillation cocktail.

-

96-well microplates.

-

Liquid scintillation counter.

4.2.2. Procedure

-

Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to a confluent monolayer.

-

Uptake Assay:

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound (this compound) or reference compound in uptake buffer for a specified time at 37°C.

-

Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

-

Incubate for a short period at 37°C to allow for uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

-

Detection and Analysis:

-

Lyse the cells using a lysis buffer.

-

Transfer the lysate to scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Plot the percentage of inhibition of neurotransmitter uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key molecular pathways and experimental workflows related to this compound's action.

Caption: this compound's multifaceted mechanism of action in the CNS.

Caption: Experimental workflow for a radioligand binding assay.

Caption: this compound's antagonism of Gq/11-coupled receptor signaling.[7]

Conclusion

This compound's effects on the central nervous system are the result of a complex interplay between its potent inhibition of serotonin and norepinephrine reuptake and its antagonist activity at histaminergic, serotonergic, adrenergic, and muscarinic receptors. This technical guide provides a foundational understanding of these molecular interactions, supported by quantitative data and detailed experimental protocols. A thorough appreciation of this multifaceted pharmacology is essential for both the rational clinical application of this compound and the strategic development of novel CNS-active agents with improved therapeutic indices. Further research into the downstream signaling cascades and the long-term adaptive changes induced by this compound will continue to refine our understanding of its therapeutic and adverse effects.

References

- 1. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. Dothiepin (UK PID) [inchem.org]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Advent of a Therapeutic Agent: A Technical History of Dosulepin's Development and Discovery

Prague, Czechoslovakia, 1962. Amidst a burgeoning era of psychopharmacological innovation, researchers at the SPOFA (Spojené farmaceutické závody - United Pharmaceutical Works) developed a novel tricyclic compound, later to be known as dosulepin. Patented in 1962 and first appearing in the scientific literature that same year, this molecule would go on to become a widely prescribed antidepressant, particularly in the United Kingdom, before concerns about its toxicity in overdose led to a decline in its use.[1] This in-depth technical guide chronicles the historical development and discovery of dosulepin, detailing its synthesis, preclinical pharmacological evaluation, and the early clinical trials that established its place as a therapeutic agent for major depressive disorder.

From Chemical Synthesis to a Potential Therapeutic

The journey of dosulepin began in the laboratory, with its synthesis being a key first step in its development. While the precise, step-by-step details of the original synthesis by Protiva and his team at SPOFA are rooted in their 1962 patent, the general approach to creating such tricyclic structures was well-established during this period.

Experimental Protocol: General Synthesis of Tricyclic Compounds (Illustrative)

The synthesis of tricyclic cores, like that of dosulepin, typically involved multi-step processes. A common strategy would have been the intramolecular cyclization of a diaryl sulfide or ether derivative. For a dibenzothiepine core, as found in dosulepin, this would likely have involved the following conceptual steps:

-

Preparation of a Diphenyl Sulfide Intermediate: This would involve the reaction of a substituted thiophenol with a substituted benzyl halide or a similar electrophilic aromatic compound.

-

Formation of a Carboxylic Acid Derivative: A carboxylic acid group would be introduced onto one of the aromatic rings, often through methods like Friedel-Crafts acylation followed by oxidation, or through the use of an ortho-lithiated intermediate.

-

Intramolecular Cyclization: The key step in forming the central seven-membered ring would be an intramolecular cyclization reaction. This was often achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, and then performing a Friedel-Crafts-type reaction to close the ring.

-

Introduction of the Side Chain: The final step would involve the addition of the dimethylaminopropyl side chain. This was commonly accomplished through a Grignard reaction, where a Grignard reagent prepared from 3-chloro-N,N-dimethylpropan-1-amine would react with the ketone function on the newly formed tricyclic core. Subsequent dehydration would yield the final dosulepin molecule.

Unveiling the Pharmacological Profile: Early Preclinical Screening

With the successful synthesis of dosulepin, the next crucial phase was to determine its pharmacological properties. In the 1960s, the screening of potential antidepressant drugs relied on a battery of in vivo and in vitro tests designed to identify compounds that interacted with the central nervous system in ways believed to be relevant to depression. The primary hypothesis at the time centered on the role of monoamine neurotransmitters, such as norepinephrine and serotonin.

Key Preclinical Assays for Antidepressant Activity

The preclinical evaluation of dosulepin would have likely included the following key experimental protocols:

1. Reserpine and Tetrabenazine Antagonism Tests:

-

Principle: Reserpine and tetrabenazine are drugs that deplete monoamines from nerve terminals, leading to a state of sedation, ptosis (drooping eyelids), and hypothermia in rodents, which was considered an animal model of depression. Potential antidepressants were evaluated for their ability to reverse or prevent these effects.

-

Experimental Protocol (Illustrative):

-

Animals: Male Wistar rats or Swiss albino mice were commonly used.

-

Procedure:

-

Animals would be divided into control and test groups.

-

The test group would receive a specific dose of dosulepin, typically administered intraperitoneally (i.p.) or orally (p.o.).

-

After a set pre-treatment time (e.g., 30-60 minutes), all animals would be administered a standardized dose of reserpine or tetrabenazine.

-

At various time points after reserpine/tetrabenazine administration, animals would be observed and scored for the degree of ptosis, sedation (measured by locomotor activity), and rectal temperature.

-

-

Endpoint: A significant reduction in the severity or duration of reserpine- or tetrabenazine-induced symptoms in the dosulepin-treated group compared to the control group would indicate potential antidepressant activity.

-

2. Porsolt Forced Swim Test (Behavioral Despair Test):

-

Principle: This test, developed in the late 1970s but with conceptual predecessors in the 1960s, is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to increase the duration of active, escape-oriented behaviors.[2][3][4][5][6]

-

Experimental Protocol (Original Porsolt Method):

-

Animals: Rats were the initial subjects for this test.

-

Procedure:

-

A cylindrical tank (approximately 20 cm in diameter and 40 cm high) is filled with water (25°C) to a depth where the rat cannot touch the bottom or easily escape.

-

On the first day (pre-test), the rat is placed in the water for 15 minutes.

-

Twenty-four hours later, the rat is placed back in the water for a 5-minute test session.

-

The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded.

-

-

Drug Administration: Dosulepin would have been administered at various doses prior to the test session on the second day.

-

Endpoint: A significant decrease in the duration of immobility in the dosulepin-treated group compared to a vehicle-treated control group would be indicative of an antidepressant-like effect.

-

3. In Vitro Monoamine Reuptake Inhibition Assays:

-

Principle: To elucidate the mechanism of action, in vitro studies using synaptosomes (isolated nerve terminals) from rat brains would have been conducted to measure the ability of dosulepin to inhibit the reuptake of radiolabeled norepinephrine and serotonin.

-

Experimental Protocol (Illustrative):

-

Synaptosome Preparation: Brain regions rich in noradrenergic and serotonergic neurons (e.g., hypothalamus, striatum) would be homogenized and centrifuged to isolate synaptosomes.

-

Incubation: Synaptosomes would be incubated with a radiolabeled neurotransmitter (e.g., ³H-norepinephrine or ³H-serotonin) in the presence of varying concentrations of dosulepin.

-

Measurement of Uptake: After a specific incubation period, the synaptosomes would be rapidly filtered and washed to separate them from the incubation medium. The amount of radioactivity taken up by the synaptosomes would be measured using a scintillation counter.

-

Endpoint: The concentration of dosulepin that inhibits 50% of the neurotransmitter uptake (IC50) would be determined, providing a measure of its potency as a reuptake inhibitor.

-

Pharmacological Profile of Dosulepin

Through these and other related assays, the pharmacological profile of dosulepin was established. It was identified as a potent inhibitor of both norepinephrine and serotonin reuptake.[1] Additionally, like other tricyclic antidepressants, it was found to possess significant antagonist activity at several other receptors, contributing to both its therapeutic effects and its side effect profile.

| Receptor/Transporter | Activity | Implication |

| Norepinephrine Transporter (NET) | Inhibition | Antidepressant effect |

| Serotonin Transporter (SERT) | Inhibition | Antidepressant effect |

| Histamine H1 Receptor | Antagonism | Sedation, weight gain |

| Alpha-1 Adrenergic Receptor | Antagonism | Postural hypotension, dizziness |

| Muscarinic Acetylcholine Receptors | Antagonism | Anticholinergic side effects (dry mouth, blurred vision, constipation, urinary retention) |

From the Bench to the Clinic: Early Clinical Trials

Following promising preclinical results, dosulepin entered clinical trials in the late 1960s to evaluate its safety and efficacy in patients with depression. These early trials were crucial in establishing its therapeutic dose and characterizing its clinical profile.

Methodology of Early Clinical Trials (Illustrative)

The design of clinical trials in the 1960s and 1970s was evolving, with an increasing emphasis on controlled and blinded studies. A typical early clinical trial for an antidepressant like dosulepin would have had the following characteristics:

-

Study Design: Double-blind, randomized, placebo-controlled or active-comparator (e.g., imipramine, amitriptyline) controlled trials.

-

Patient Population: Adult patients diagnosed with "endogenous depression" or "depressive illness," characterized by symptoms such as low mood, anhedonia, sleep disturbances, and feelings of guilt.

-

Dosage: Dosages would have been gradually titrated upwards to find an optimal balance between efficacy and tolerability.

-

Efficacy Assessment: Clinician-rated scales, such as the Hamilton Depression Rating Scale (HDRS), and global clinical impression scales were the primary tools for assessing changes in depressive symptoms.

-

Safety Assessment: Recording of adverse events through patient reports and clinician observation, as well as monitoring of vital signs and basic laboratory parameters.

Summary of Early Clinical Findings

Early clinical trials demonstrated that dosulepin was an effective antidepressant, superior to placebo and comparable in efficacy to existing tricyclic antidepressants like amitriptyline and imipramine. It was often noted for its anxiolytic and sedative properties, which could be beneficial for depressed patients with anxiety and insomnia.

| Trial Characteristic | Description |

| Primary Indication | Major Depressive Disorder |

| Efficacy Outcomes | Significant reduction in scores on depression rating scales compared to placebo. |

| Common Adverse Effects | Dry mouth, drowsiness, blurred vision, constipation, dizziness. |

| Therapeutic Dose Range | Typically established in the range of 75-150 mg per day. |

Visualizing the Discovery Pathway

To better understand the logical flow of the discovery and early development process of dosulepin, the following diagrams illustrate the key stages.

Caption: From concept to preclinical evaluation of dosulepin.

Caption: The clinical development pathway of dosulepin.

References

- 1. Dosulepin - Wikipedia [en.wikipedia.org]

- 2. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 3. Learn More About the Forced Swim Test - NZAVS | Ending Animal Experimentation [nzavs.org.nz]

- 4. Behavioural despair test - Wikipedia [en.wikipedia.org]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. animalab.eu [animalab.eu]

Pharmacokinetic profile of dosulepin including absorption and metabolism

An In-depth Technical Guide to the Pharmacokinetic Profile of Dosulepin

Introduction

Dosulepin, also known as dothiepin, is a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder, particularly where anxiolytic effects are beneficial. A comprehensive understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for researchers, scientists, and drug development professionals to optimize therapeutic strategies, anticipate drug-drug interactions, and ensure patient safety. This technical guide provides a detailed examination of the pharmacokinetic properties of dosulepin and its primary metabolites, supported by quantitative data, experimental methodologies, and visual process flows.

Absorption

Dosulepin is readily absorbed from the gastrointestinal tract following oral administration.[1][2] However, it undergoes extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability.[1][3][4][5] This presystemic elimination is a key characteristic of its absorption profile.

Key pharmacokinetic parameters related to the absorption of dosulepin are summarized in the table below. There is considerable inter-individual variation in plasma concentrations, which can lead to unpredictable steady-state levels among patients.[4][6]

| Parameter | Value | Dose | Subject Population | Citation |

| Bioavailability (F) | ~30% | Not Specified | Not Specified | [5][7] |

| Time to Peak (Tmax) | 2.18 hours | 25 mg | Not Specified | [8] |

| 2-3 hours | 150 mg | Not Specified | [4][7][9] | |

| 3 (range: 2-5) hours | 75 mg | Healthy Volunteers | [10] | |

| 3 ± 1.2 hours | 75 mg | Depressed Patients | [2][11] | |

| Peak Concentration (Cmax) | 37.6 ng/mL | 25 mg | Not Specified | [8] |

| 30.4 - 278.8 ng/mL | 150 mg | Not Specified | [4][6] | |

| 47 (range: 33-71) µg/L | 75 mg | Healthy Volunteers | [10] | |

| 49 ± 27 µg/L | 75 mg | Depressed Patients | [2][11] | |

| Absorption Half-life | 1.2 (range: 0.07-3.0) hours | 75 mg | Healthy Volunteers | [10] |

| 1.1 ± 1.1 hours | 75 mg | Depressed Patients | [2][11] |

Distribution

Once absorbed, dosulepin is widely distributed throughout the body. Its high lipid solubility allows it to effectively cross the blood-brain barrier to exert its therapeutic effects within the central nervous system.[1] It also crosses the placental barrier and is distributed in low concentrations into breast milk.[4][6][8]

| Parameter | Value | Dose | Citation |

| Protein Binding | ~84% | Not Specified | [4][6][7][8][9] |

| 80-90% | Not Specified | [5] | |

| Volume of Distribution (Vd) | ~45 L/kg | 75 mg | [7][8][10] |

| 70 ± 62 L/kg | 75 mg | [2][11] | |

| >10 L/kg | Not Specified | [5] |

Metabolism

The biotransformation of dosulepin is extensive and occurs primarily in the liver.[1][8] The metabolic process is dominated by two principal pathways: N-demethylation and S-oxidation .[3][4][8] These reactions are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[1][3] While the specific isozymes have not been definitively elucidated for dosulepin, studies on structurally similar TCAs and in vitro experiments suggest the involvement of CYP2C19 and potentially CYP2D6.[3][12][13] Dosulepin has also been found to be an inhibitor of CYP2C19.[14]

The primary metabolic transformations result in the formation of several key metabolites:

-

Northiaden (Desmethyldosulepin): The product of N-demethylation, this is a major and pharmacologically active metabolite that contributes to the overall therapeutic effect.[1][3][9][15]

-

Dosulepin S-oxide: The product of S-oxidation, this is the major metabolite found in plasma.[3][10]

-

Northiaden S-oxide: A secondary metabolite that has undergone both N-demethylation and S-oxidation.[3][8]

These metabolites can undergo further conjugation with glucuronic acid to increase their water solubility and facilitate excretion.[3][4][8]

Pharmacokinetics of Major Metabolites

The two principal metabolites, northiaden and dosulepin S-oxide, have distinct pharmacokinetic profiles. Dosulepin S-oxide is the most abundant metabolite, while the active metabolite northiaden has a longer elimination half-life than the parent drug.[10][11]

| Metabolite | Parameter | Value | Dose | Subject Population | Citation |

| Dosulepin S-oxide | Cmax | 81 (34-150) µg/L | 75 mg | Healthy Volunteers | [10] |

| 125 ± 43 µg/L | 75 mg | Depressed Patients | [2][11] | ||

| Tmax | 5 (4-6) hours | 75 mg | Healthy Volunteers | [10] | |

| 3.5 ± 1.3 hours | 75 mg | Depressed Patients | [2][11] | ||

| Half-life (t½) | 19 (13-35) hours | 75 mg | Healthy Volunteers | [10] | |

| 22 ± 12 hours | 75 mg | Depressed Patients | [2][11] | ||

| Northiaden | Cmax | 10 (3-21) µg/L | 75 mg | Healthy Volunteers | [10] |

| 6 ± 3 µg/L | 75 mg | Depressed Patients | [2][11] | ||

| Tmax | 5 (4-9) hours | 75 mg | Healthy Volunteers | [10] | |

| 4.5 ± 1.1 hours | 75 mg | Depressed Patients | [2][11] | ||

| Half-life (t½) | 33 (22-60) hours | 75 mg | Healthy Volunteers | [10] | |

| 31 ± 12 hours | 75 mg | Depressed Patients | [2][11] |

Excretion

Dosulepin is eliminated from the body predominantly via renal excretion, with the majority being in the form of its metabolites.[1][4][8] A smaller portion of the drug and its metabolites is eliminated through biliary/fecal excretion.[8] Very little of the parent drug is excreted unchanged in the urine.[5]

| Parameter | Value | Dose | Citation |

| Route of Elimination | 50-60% Renal | Not Specified | [8] |

| 15-40% Fecal | Not Specified | [8] | |

| 56% Renal | 50 mg | [4][6] | |

| Elimination Half-life (t½) | 20.4 hours | 25 mg | [8] |

| 22 (14-40) hours | 75 mg | [10] | |

| 25 ± 7 hours | 75 mg | [2][11] | |

| 51 hours (mean whole body) | 50 mg | [4][6] | |

| Oral Clearance | 1.36 L/kg/hr | 75 mg | [8][10] |

| 2.1 ± 1.6 L/kg/hr | 75 mg | [2][11] |

Experimental Protocols

The characterization of dosulepin's pharmacokinetic profile relies on robust and validated bioanalytical methods. Below are outlines of key experimental protocols used in its study.

Protocol 1: Quantification of Dosulepin in Human Plasma via LC-MS/MS

This method provides high sensitivity and selectivity for determining the concentration of dosulepin and its metabolites in a biological matrix.[16][17]

1. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Spike the sample with 10 µL of an internal standard solution (e.g., dosulepin-d6) to correct for extraction variability.[16]

-

Add 500 µL of an organic extraction solvent (e.g., 1-chlorobutane).[16][17]

-

Vortex the mixture for 5 minutes to ensure thorough mixing of aqueous and organic phases.

-

Centrifuge at 10,000 rpm for 5 minutes to achieve complete phase separation.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase for analysis.[16]

2. Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[16]

-

Column: A reverse-phase C18 analytical column (e.g., BEH C18).[17]

-

Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[16]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

-

System: A triple quadrupole mass spectrometer.[16]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for dosulepin, its metabolites, and the internal standard are monitored.

Protocol 2: In Vitro CYP450 Inhibition Assay

This protocol is used to identify the specific CYP isozymes responsible for the metabolism of a drug.

1. Materials:

-

Human liver microsomes (HLM).

-

Dosulepin stock solution.

-

NADPH regenerating system (cofactor for CYP activity).

-

A panel of specific chemical inhibitors for major CYP isozymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4, ticlopidine for CYP2C19).

-

Phosphate buffer (pH 7.4).

-

LC-MS/MS system for analysis.

2. Incubation Procedure:

-

Pre-incubate HLM, dosulepin, and a specific CYP inhibitor (or vehicle control) in phosphate buffer at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile). This also serves to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the concentration of the remaining parent drug or the formation of metabolites using a validated LC-MS/MS method.

3. Data Analysis:

-

Compare the rate of dosulepin metabolism (or metabolite formation) in the presence of each specific inhibitor to the rate in the vehicle control.

-

A significant reduction in metabolism in the presence of a specific inhibitor indicates that the corresponding CYP isozyme plays a key role in that metabolic pathway.[3]

Conclusion

The pharmacokinetic profile of dosulepin is characterized by rapid absorption followed by extensive first-pass metabolism, resulting in moderate bioavailability. It is widely distributed in the body and is highly protein-bound. The biotransformation is complex, primarily involving N-demethylation and S-oxidation via CYP450 enzymes to produce the active metabolite northiaden and the major, less active metabolite dosulepin S-oxide. Elimination occurs mainly through renal excretion of these metabolites. The significant inter-individual variability in plasma concentrations and the contribution of an active metabolite are crucial considerations for both clinical application and future drug development research.

References

- 1. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]

- 2. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medsafe.govt.nz [medsafe.govt.nz]

- 5. Dothiepin (UK PID) [inchem.org]

- 6. medsinfo.com.au [medsinfo.com.au]

- 7. benchchem.com [benchchem.com]

- 8. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dosulepin - Wikipedia [en.wikipedia.org]

- 10. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of cytochrome P450 2C19 and 2C9 amino acid residues 72 and 241 on metabolism of tricyclic antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Quantitative method validation for the analysis of 27 antidepressants and metabolites in plasma with ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Underpinnings of Prothiaden's Antidepressant Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothiaden (Dosulepin) is a tricyclic antidepressant (TCA) with a complex and multifaceted neurochemical profile that underlies its therapeutic effects in the management of major depressive disorder. This technical guide provides an in-depth exploration of the core neurochemical basis for this compound's antidepressant actions. It details the drug's primary mechanism as a serotonin-norepinephrine reuptake inhibitor (SNRI), its extensive receptor antagonism profile, and the pharmacological activity of its key metabolites. Quantitative binding affinity data, detailed experimental protocols for in vitro characterization, and visualizations of key signaling and metabolic pathways are presented to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The principal antidepressant effect of this compound is attributed to its ability to inhibit the reuptake of the monoamine neurotransmitters serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) from the synaptic cleft.[1] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the synaptic concentrations of these neurotransmitters, thereby enhancing monoaminergic neurotransmission.[1][2] This action classifies dosulepin as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] The therapeutic efficacy of dosulepin is attributed to its ability to block the reuptake of serotonin and norepinephrine by binding to their respective transporters.[3]

This compound is administered as the trans isomer.[4] It also exhibits antagonist activity at several other key neuroreceptors, which contributes to both its therapeutic and side-effect profiles.[2]

Metabolites and their Contribution

This compound is extensively metabolized in the liver, primarily through N-demethylation to form northiaden (desmethyldosulepin) and S-oxidation to produce dosulepin-S-oxide.[1] Northiaden is a pharmacologically active metabolite that plays a significant role in the overall effects of this compound.[1][4] In contrast, the S-oxide metabolites, dosulepin-S-oxide and northiaden-S-oxide, are considered to have markedly reduced pharmacological activity and are unlikely to contribute significantly to the therapeutic effects.[1][4]

Northiaden exhibits greater potency as a norepinephrine reuptake inhibitor compared to the parent compound, dosulepin.[1][2] Conversely, its activity as a serotonin reuptake inhibitor, antihistamine, and anticholinergic is reduced relative to dosulepin.[4]

Quantitative Pharmacological Data

The binding affinities of this compound and its active metabolite, northiaden, for monoamine transporters and various neurotransmitter receptors have been quantified using in vitro radioligand binding assays. The inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors, is a measure of binding affinity, with lower values indicating higher affinity.[5]

Table 1: Binding Affinities (Ki, nM) of Dosulepin and Northiaden for Monoamine Transporters

| Compound | SERT Ki (nM) | NET Ki (nM) |

| Dosulepin | 4.6 | 18 |

| Northiaden | 20 | 3.2 |

Data sourced from BenchChem[2]

Table 2: Receptor Binding Affinities (Ki, nM) of Dosulepin

| Receptor/Transporter | Dosulepin (Ki, nM) | Notes |

| Serotonin Transporter (SERT) | ~Equipotent to NET | [6] |

| Norepinephrine Transporter (NET) | ~Equipotent to SERT | [6] |

| Histamine H1 Receptor | 1.1 | Potent antagonist[2][5] |

| Serotonin 5-HT2A Receptor | 13 | Antagonist[2][5] |

| Alpha-1 Adrenergic Receptor | 24 | Antagonist[6] |

| Muscarinic Acetylcholine Receptors (M1-M5) | 18 (M1), 109 (M2), 38 (M3), 61 (M4), 92 (M5) | Antagonist[4] |

Receptor Antagonism Profile

In addition to its primary action on neurotransmitter reuptake, this compound is an antagonist at several postsynaptic receptors.[1] This broad receptor activity contributes to both its therapeutic effects and its side-effect profile.

-

Histamine H1 Receptor Antagonism: this compound is a potent H1 receptor antagonist, which is responsible for its sedative effects.[2]

-

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors may contribute to the anxiolytic and sleep-improving properties of this compound.[2][7]

-

Alpha-1 Adrenergic Receptor Antagonism: Antagonism at these receptors can lead to orthostatic hypotension.[2][8]

-

Muscarinic Acetylcholine Receptor Antagonism: Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[2][9]

Visualizing the Molecular Mechanisms

The following diagrams, rendered using the DOT language, illustrate the key pathways and processes involved in this compound's neurochemical action.

Caption: this compound's primary mechanism of action.

Caption: Metabolic pathway of this compound.

Caption: Gq/11-PLC signaling pathway antagonism.

Experimental Protocols

The characterization of this compound's neurochemical profile relies on standardized in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for various receptors and transporters.[2]

General Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor/transporter in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[2]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[2]

-

Resuspend the membrane pellet in a fresh assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]prazosin for α1-adrenoceptors) and a range of concentrations of the unlabeled test compound (this compound or its metabolites).[10]

-

Total binding is determined in the absence of the competing unlabeled ligand, while non-specific binding is measured in the presence of a high concentration of a non-radioactive ligand that is known to bind with high affinity to the target.[2]

-

-

Separation and Detection:

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.[2]

-

Plot the specific binding as a function of the drug concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding).[2]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Neurotransmitter Reuptake Inhibition Assays

Objective: To measure the functional potency of this compound and its metabolites to inhibit serotonin and norepinephrine reuptake.[2]

General Protocol:

-

Cell Culture:

-

Uptake Assay:

-

Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).[2]

-

Pre-incubate the cells with various concentrations of the test compound (this compound or its metabolites).[2]

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) and incubate for a defined period at a controlled temperature (e.g., 37°C).[12]

-

-

Termination and Lysis:

-

Detection and Analysis:

Conclusion

This compound's antidepressant effects are mediated by a complex interplay of neurochemical actions. Its primary mechanism of dual serotonin and norepinephrine reuptake inhibition, augmented by the potent norepinephrine reuptake inhibition of its active metabolite northiaden, is central to its therapeutic efficacy. Furthermore, its antagonist activity at histaminergic, serotonergic, adrenergic, and muscarinic receptors contributes to its overall clinical profile, including both therapeutic benefits and potential side effects. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for further research and development in the field of antidepressant pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dosulepin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 10. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Purity Landscape: An In-depth Technical Guide to the Identification of Impurities in Synthetic Prothiaden Batches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and characterization of impurities in synthetic batches of Prothiaden (Dosulepin). Ensuring the purity of Active Pharmaceutical Ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. This document details the common impurities associated with this compound, outlines robust analytical methodologies for their detection, and explores the underlying formation pathways.

Introduction to this compound and Its Impurity Profile

This compound, chemically known as Dosulepin, is a tricyclic antidepressant (TCA) that exerts its therapeutic effect by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. The manufacturing process of this compound, as well as its degradation over time, can lead to the formation of various impurities. These impurities can be broadly categorized as process-related impurities, degradation products, and metabolites.

Process-Related Impurities: These are substances that are formed during the synthesis of the API. They can include unreacted starting materials, intermediates, by-products, and reagents.

Degradation Products: These impurities result from the chemical breakdown of the API under the influence of environmental factors such as light, heat, humidity, and interaction with excipients. Forced degradation studies are intentionally conducted to identify potential degradation products that might form during the shelf-life of the drug product[2][3].

Metabolites: While not impurities in the traditional manufacturing sense, understanding the metabolic fate of this compound is crucial as some metabolites can be pharmacologically active and may also be present as degradation products. The primary metabolites of Dosulepin are Northiaden (desmethyldosulepin) and Dosulepin S-oxide[4][5][6].

Common Impurities in Synthetic this compound Batches

Several impurities have been identified and characterized in synthetic batches of this compound. These are often designated by letters in pharmacopeial monographs. The table below summarizes the key identified impurities.

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Type |

| Dosulepin Impurity A | (E)-11-[3-(dimethylamino)propylidene]-6,11-dihydro-5H-5λ4-dibenzo[b,e]thiepin-5-one | C₁₉H₂₁NOS | 311.44 | Degradation Product (Oxidative) |

| Dosulepin Impurity B | dibenzo[b,e]thiepin-11(6H)-one | C₁₄H₁₀OS | 226.29 | Process-Related |

| Dosulepin Impurity C | (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol | C₁₉H₂₃NOS | 313.46 | Process-Related |

| Dosulepin Impurity D | Not specified in publicly available literature | C₁₉H₂₁NO₂S | 327.44 | Not specified |

| Dosulepin Impurity E | (Z)-3-(6H-Dibenzo[b,e]thiepin-11-ylidene)-N,N-dimethylpropan-1-amine hydrochloride | C₁₉H₂₂ClNS | 331.90 | Isomeric Impurity |

| Northiaden | (E)-3-(6H-dibenzo[b,e]thiepin-11-ylidene)-N-methylpropan-1-amine | C₁₈H₁₉NS | 277.42 | Metabolite / Degradation Product |

| Dosulepin S-oxide | (E)-3-(dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine 5-oxide | C₁₉H₂₁NOS | 311.44 | Metabolite / Degradation Product |

Data sourced from various suppliers of pharmaceutical reference standards.[7][8][9][10][11]

Analytical Methodologies for Impurity Identification

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of this compound and its impurities. The following section provides a detailed experimental protocol for a stability-indicating RP-HPLC method.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a composite based on several published methods for the analysis of Dosulepin and its impurities[5][12][13][14][15][16].

3.1.1. Instrumentation

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

3.1.2. Reagents and Materials

-

Dosulepin Hydrochloride reference standard.

-

Reference standards for known impurities (A, B, C, E, Northiaden, Dosulepin S-oxide).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-